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Compound of Interest

Compound Name: Anticancer agent 237

Cat. No.: B15567305 Get Quote

In-Depth Technical Guide: Anticancer Agent 237
An Overview of N-(adamantan-1-yl)-N'-(p-tolylsulfonyl)urea

Anticancer agent 237, also identified as compound 13 in the primary literature, is an

unsymmetrical carbamide derivative with the chemical name N-(adamantan-1-yl)-N'-(p-

tolylsulfonyl)urea.[1][2] This compound has demonstrated notable cytotoxic effects against

human cancer cell lines, positioning it as a molecule of interest for further investigation in

oncology drug development. Its mechanism of action involves the induction of programmed cell

death (apoptosis) and the arrest of the cell cycle at the S and G2/M phases.[1][2]

Chemical Structure and Properties
The chemical identity of Anticancer Agent 237 is well-defined, providing a foundation for its

synthesis and characterization.

Table 1: Chemical and Physical Properties
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Property Value Source

IUPAC Name
N-(adamantan-1-yl)-N'-(p-

tolylsulfonyl)urea
Inferred

CAS Number 17822-61-6 [1][2]

Molecular Formula C18H24N2O3S [1][2]

Molecular Weight 348.46 g/mol [1][2]

SMILES

O=S(C1=CC=C(C)C=C1)

(NC(NC23CC4CC(C3)CC(C4)

C2)=O)=O

[1]

Physical State
White to off-white solid

(presumed)

General data for similar

compounds[3]

Melting Point
Not specified in available

literature.

Solubility

Not specified in available

literature. Urea compounds

generally have varied solubility.

Biological Activity
Anticancer Agent 237 has been evaluated for its anti-proliferative activity against human

breast (MCF-7) and colon (HCT-116) cancer cell lines. The half-maximal inhibitory

concentration (IC50) values, which represent the concentration of the drug required to inhibit

the growth of 50% of the cells, have been determined through in vitro studies.[1][2]

Table 2: In Vitro Cytotoxicity (IC50)

Cell Line Cancer Type IC50 (µM)

HCT-116 Colon Carcinoma 43.5 ± 0.15[1][2]

MCF-7 Breast Adenocarcinoma 62.4 ± 0.128[1][2]
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Mechanism of Action
The anticancer effects of this agent are attributed to its ability to interfere with fundamental

cellular processes, leading to cell death and the halting of cell division.

Induction of Apoptosis and Cell Cycle Arrest
Studies have shown that Anticancer Agent 237 induces apoptosis in cancer cells.[1][2] This is

a regulated process of programmed cell death that is crucial for eliminating damaged or

cancerous cells. Furthermore, the compound causes cell cycle arrest at the S and G2/M

phases, effectively stopping cell division.[1][2] The S phase is characterized by DNA synthesis,

while the G2/M phase is the final checkpoint before mitosis (cell division). By halting the cycle

at these points, the compound prevents the proliferation of cancer cells.

The precise molecular targets within these pathways have not been detailed in the publicly

available literature. However, a general representation of the pathways involved is depicted

below.
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Caption: General mechanism of Anticancer Agent 237, inducing S/G2 phase arrest and

promoting apoptosis.

Experimental Protocols
The following are detailed methodologies for key experiments that are typically used to

characterize compounds like Anticancer Agent 237.

Synthesis of N-(adamantan-1-yl)-N'-(p-tolylsulfonyl)urea
A general and facile protocol for synthesizing unsymmetrical carbamide derivatives, such as

Anticancer Agent 237, has been described.[1][2] This method involves the reaction of a

secondary aliphatic amine with an isocyanate derivative in an appropriate solvent at room

temperature, without the need for a catalyst.[1][2]
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Caption: Workflow for the synthesis of Anticancer Agent 237.

Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of

5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with

5% CO2 to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Anticancer Agent 237 in the appropriate

cell culture medium. Remove the old medium from the wells and add the medium containing

different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-

treatment control. Incubate for 48-72 hours.

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[4] Add 10-20 µL of the
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MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

metabolize the MTT into formazan crystals.[5]

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing

agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan

crystals.[6]

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to

ensure complete dissolution.[4] Measure the absorbance of each well at a wavelength of 570

nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the log of the compound concentration to determine

the IC50 value.

Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell

cycle.

Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with Anticancer Agent
237 at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization, then wash

with cold PBS.

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent

clumping.[7] Fix the cells by incubating them on ice for at least 30 minutes or overnight at

-20°C.

Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a

staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase

A (to eliminate RNA).[7]

Flow Cytometry: Incubate the cells in the staining solution for 30 minutes at room

temperature in the dark. Analyze the samples using a flow cytometer. The intensity of the PI

fluorescence is proportional to the amount of DNA in each cell, allowing for the differentiation

of cells in G0/G1, S, and G2/M phases.
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Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each

phase of the cell cycle. Compare the distribution of treated cells to that of untreated control

cells.

Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Treatment and Harvesting: Treat cells with Anticancer Agent 237 as described for the

cell cycle analysis. Harvest both floating and adherent cells and wash with cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and

propidium iodide (PI) to the cell suspension.[2]

Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC

binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells

(green fluorescence), while PI enters and stains the DNA of late apoptotic or necrotic cells

with compromised membranes (red fluorescence).

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-),

early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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